molecular formula C13H10F3NO3 B13684096 Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate

Cat. No.: B13684096
M. Wt: 285.22 g/mol
InChI Key: VLAFKSIPZKHMHH-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl oxazole-4-carboxylate with phenyl and trifluoromethyl substituents under controlled conditions. The reaction often employs palladium-catalyzed direct arylation or metal-free synthetic routes to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. The use of metal-free synthetic routes is particularly advantageous due to the reduced environmental impact and lower production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-phenyl-5-(methyl)oxazole-4-carboxylate
  • Ethyl 2-phenyl-5-(chloro)oxazole-4-carboxylate
  • Ethyl 2-phenyl-5-(bromo)oxazole-4-carboxylate

Uniqueness

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials and compounds .

Biological Activity

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique oxazole ring structure, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The trifluoromethyl group can increase binding affinity to specific enzymes or receptors, enhancing the compound's efficacy in biological systems.
  • Cellular Pathways : The oxazole ring can participate in hydrogen bonding, influencing various cellular processes such as apoptosis and cell cycle regulation .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to DNA fragmentation and cell cycle arrest .

Table 1: Anticancer Activity Data

CompoundCell LineEC50 (nM)GI50 (nM)Mechanism of Action
This compoundDLD-1 (Colorectal)270229Apoptosis via caspase activation
Similar Oxazole DerivativeVariousVariesVariesInduction of apoptosis

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt bacterial cell membranes and inhibit growth effectively.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus62.5
Similar Oxazole DerivativeEscherichia coli125

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study demonstrated that this compound effectively induced apoptosis in human colorectal cancer cells, with significant tumor growth inhibition observed in xenograft models .
  • Antibacterial Efficacy : Another investigation highlighted the compound's ability to inhibit biofilm formation in Enterococcus faecium, showcasing its potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl moiety could enhance biological activity, suggesting pathways for future drug development .

Properties

IUPAC Name

ethyl 2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-10(13(14,15)16)20-11(17-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAFKSIPZKHMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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